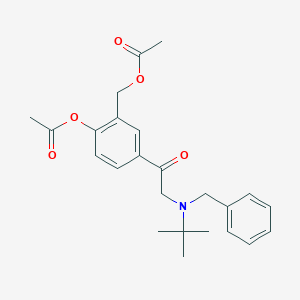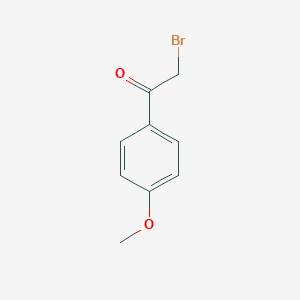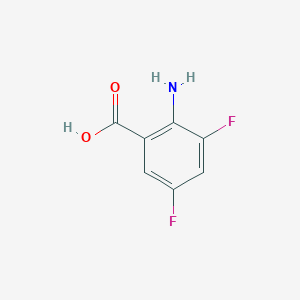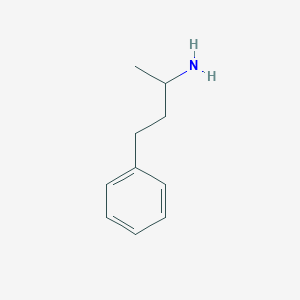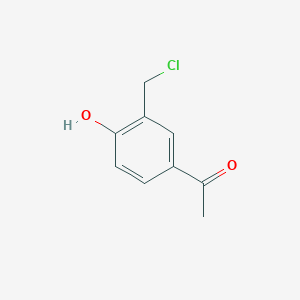
醋酸氯马地诺
描述
Chlormadinone acetate (CMA) is a synthetic derivative of progesterone, specifically 17alpha-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione. It was first synthesized in 1961 and has been used in hormone replacement therapy (HRT) and as a component of oral contraceptives in combination with ethinyl estradiol (EE) since 1999 . CMA exhibits strong progestogenic effects, which are about one-third higher than that of progesterone, and its activity can be influenced by the presence of estrogens . Unlike progesterone, CMA has anti-estrogenic properties, slight glucocorticoid effects, pronounced anti-androgenic effects, and lacks anti-mineralocorticoid effects .
Synthesis Analysis
Molecular Structure Analysis
CMA's molecular structure includes a chlorine atom and an acetoxy group, which differentiate it from progesterone and contribute to its unique pharmacological properties. The presence of these functional groups is responsible for its strong progestogenic and anti-androgenic effects .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving CMA. However, its anti-androgenic effect is presumed to result from its competitive binding to androgen receptors, inhibiting the effects of endogenous testosterone and dihydrotestosterone, as well as the competitive inhibition of 5alpha-reductase .
Physical and Chemical Properties Analysis
CMA is an orally effective progestogen, indicating its stability and bioavailability when administered via the oral route. Its solubility appears to be limited, as indicated by the inability to achieve high concentrations in certain experimental conditions, which may affect its pharmacological actions .
Relevant Case Studies
Several clinical studies have demonstrated the tolerability and efficacy of CMA in contraception and HRT. For instance, a clinical trial reported the use of low-dose continuous CMA as an oral contraceptive, although it was associated with irregular bleeding and a higher pregnancy rate compared to other methods . Another study highlighted the genotoxic potential of CMA at higher doses, suggesting a genotoxic and cytotoxic effect in mouse bone marrow cells . In terms of its anti-androgenic effects, CMA has been used to treat benign prostatic hyperplasia, with studies showing its ability to induce prostatic atrophy and increase apoptosis in treated canines . Additionally, CMA has been evaluated for its effects on reproductive and transcriptional parameters in zebrafish, showing a reduction in fecundity and alterations in gene expression related to steroidogenesis and the hypothalamic-pituitary-gonadal axis .
科学研究应用
避孕用途
醋酸氯马地诺 (CMA) 被广泛用于避孕药中以预防怀孕 . 它是一种孕激素,是天然激素孕酮的合成形式 . 它在许多国家的避孕功效和耐受性使其继续得到使用 .
更年期激素治疗
CMA 被用作更年期激素治疗的组成部分 . 这种疗法有助于控制更年期症状,例如潮热和骨质疏松症。
妇科疾病的治疗
CMA 用于治疗各种妇科疾病 . 这些情况下的具体疾病和作用机制可能有所不同。
雄激素依赖性疾病的治疗
CMA 具有抗雄激素活性,用于治疗雄激素依赖性疾病 . 这些包括男性前列腺肥大和前列腺癌等疾病,以及女性痤疮和多毛症 .
兽医用途
除了在人类医学中的应用外,CMA 也在兽医学中找到了应用 .
生物利用度的研究
研究人员一直在研究提高 CMA 口服生物利用度的方案 . 这种研究可能会导致更有效的药物输送方法。
作用机制
Target of Action
Chlormadinol acetate, also known as CMA, is a synthetic derivative of progesterone . It primarily targets the progesterone receptor and the androgen receptor . The progesterone receptor is a biological target of progestogens like progesterone, and the androgen receptor is a biological target of androgens like testosterone and dihydrotestosterone .
Mode of Action
CMA acts as an agonist of the progesterone receptor, meaning it binds to and activates this receptor . This activation leads to a series of cellular changes that mimic the effects of natural progesterone . Instead, it blocks the receptor and prevents it from being activated by androgens .
Biochemical Pathways
These effects can include changes in gene expression, protein synthesis, and cellular function
Pharmacokinetics
CMA is administered orally and has a high bioavailability, meaning a large proportion of the drug is absorbed into the bloodstream . It is metabolized in the liver through processes such as reduction, hydroxylation, deacetylation, and conjugation . The metabolites of CMA include 3α-Hydroxy-CMA and 3β-Hydroxy-CMA . The elimination half-life of CMA ranges from 25 to 89 hours , and it is excreted in both urine (33-45%) and feces (24-41%) .
Result of Action
The activation of the progesterone receptor by CMA can lead to a variety of molecular and cellular effects. These can include changes in the regulation of gene expression, protein synthesis, and cellular function . The blocking of the androgen receptor can prevent the effects of androgens, which can be beneficial in conditions such as prostate cancer and acne .
安全和危害
Chlormadinone acetate is suspected of causing cancer and may damage fertility or the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .
属性
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15-,16+,17-,18-,21+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHDZXXCDSAFE-JBSAMAPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953232 | |
| Record name | 6-Chloro-3-hydroxy-20-oxopregna-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3114-44-1 | |
| Record name | 3β-Hydroxychlormadinone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlormadinol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-3-hydroxy-20-oxopregna-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



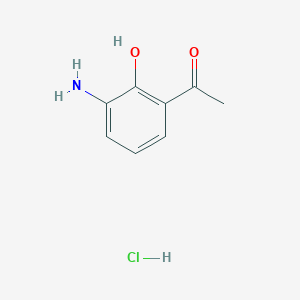
![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)
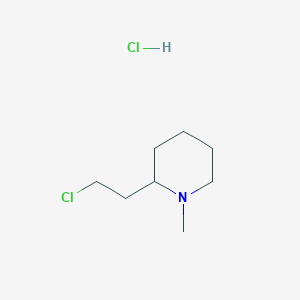
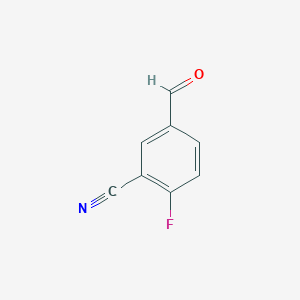
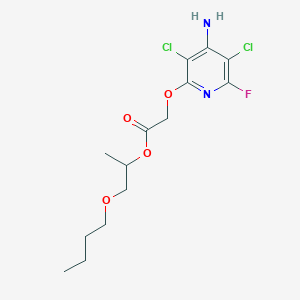
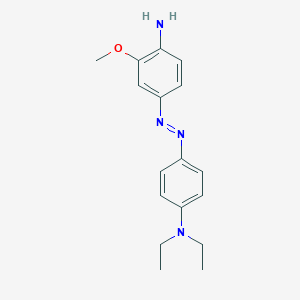
![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)
